Cas no 2171469-99-9 (4-(2-cyanoethyl)(2-methylpropyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

4-(2-cyanoethyl)(2-methylpropyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(2-cyanoethyl)(2-methylpropyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
- EN300-1509264
- 4-[(2-cyanoethyl)(2-methylpropyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
- 2171469-99-9
-
- インチ: 1S/C27H31N3O5/c1-18(2)16-30(15-7-14-28)26(33)24(12-13-25(31)32)29-27(34)35-17-23-21-10-5-3-8-19(21)20-9-4-6-11-22(20)23/h3-6,8-11,18,23-24H,7,12-13,15-17H2,1-2H3,(H,29,34)(H,31,32)
- InChIKey: JVLOELPBHBBGRR-UHFFFAOYSA-N
- SMILES: O(C(NC(CCC(=O)O)C(N(CCC#N)CC(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- 精确分子量: 477.22637110g/mol
- 同位素质量: 477.22637110g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 35
- 回転可能化学結合数: 12
- 複雑さ: 769
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 120Ų
4-(2-cyanoethyl)(2-methylpropyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1509264-50mg |
4-[(2-cyanoethyl)(2-methylpropyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171469-99-9 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1509264-5.0g |
4-[(2-cyanoethyl)(2-methylpropyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171469-99-9 | 5g |
$9769.0 | 2023-06-06 | ||
Enamine | EN300-1509264-10.0g |
4-[(2-cyanoethyl)(2-methylpropyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171469-99-9 | 10g |
$14487.0 | 2023-06-06 | ||
Enamine | EN300-1509264-250mg |
4-[(2-cyanoethyl)(2-methylpropyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171469-99-9 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1509264-0.25g |
4-[(2-cyanoethyl)(2-methylpropyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171469-99-9 | 0.25g |
$3099.0 | 2023-06-06 | ||
Enamine | EN300-1509264-2.5g |
4-[(2-cyanoethyl)(2-methylpropyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171469-99-9 | 2.5g |
$6602.0 | 2023-06-06 | ||
Enamine | EN300-1509264-100mg |
4-[(2-cyanoethyl)(2-methylpropyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171469-99-9 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1509264-10000mg |
4-[(2-cyanoethyl)(2-methylpropyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171469-99-9 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1509264-1.0g |
4-[(2-cyanoethyl)(2-methylpropyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171469-99-9 | 1g |
$3368.0 | 2023-06-06 | ||
Enamine | EN300-1509264-500mg |
4-[(2-cyanoethyl)(2-methylpropyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171469-99-9 | 500mg |
$3233.0 | 2023-09-27 |
4-(2-cyanoethyl)(2-methylpropyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 関連文献
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
4-(2-cyanoethyl)(2-methylpropyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acidに関する追加情報
4-(2-Cyanoethyl)(2-Methylpropyl)Carbamoyl-4-({(9H-Fluoren-9-Yl)methoxycarbonyl}Amino)Butanoic Acid: A Comprehensive Overview
4-(2-Cyanoethyl)(2-Methylpropyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid is a highly specialized compound with the CAS registry number 2171469-99-9. This compound belongs to the class of organic molecules known for their complex structures and potential applications in advanced chemical synthesis, pharmaceuticals, and materials science. The compound's structure is characterized by the presence of a cyanoethyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and a carbamoyl butanoic acid backbone, which collectively contribute to its unique chemical properties.
The Fmoc group is a well-known protecting group in peptide synthesis, widely used for its stability under basic conditions and ease of removal under acidic conditions. This makes the compound particularly valuable in the field of solid-phase peptide synthesis (SPPS), where precise control over amino acid protection and deprotection is critical. Recent advancements in peptide synthesis have further highlighted the importance of such compounds in developing bioactive molecules with potential therapeutic applications.
Research into compounds like 4-(2-cyanoethyl)(2-methylpropyl)carbamoyl-4-{(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid has been driven by their ability to serve as intermediates in the synthesis of complex biomolecules. For instance, studies have demonstrated their utility in constructing cyclic peptides, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The integration of the cyanoethyl group into the molecule enhances its reactivity, making it a versatile building block in organic synthesis.
In terms of structural analysis, the compound's butanoic acid backbone provides a platform for further functionalization. The presence of both Fmoc and cyanoethyl groups allows for precise control over stereochemistry and reactivity during synthetic procedures. Recent innovations in asymmetric synthesis have leveraged such compounds to produce enantiomerically pure products, which are essential for drug development.
The application of this compound extends beyond traditional organic synthesis. Its role in materials science has been explored through its use in polymer chemistry, where it serves as a precursor for generating functional polymers with tailored properties. For example, researchers have utilized this compound to synthesize stimuli-responsive polymers that exhibit pH or temperature-dependent behavior, opening new avenues for applications in drug delivery systems and smart materials.
From an analytical standpoint, the characterization of 4-(2-cyanoethyl)(2-methylpropyl)carbamoyl-4-{(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid has benefited from advancements in spectroscopic techniques such as NMR and mass spectrometry. These methods provide detailed insights into the compound's molecular structure and purity, ensuring its reliability as a reagent in various chemical processes.
In conclusion, 4-(2-cyanoethyl)(2-methylpropyl)carbamoyl-4-{(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS No: 2171469-99-9) stands out as a pivotal molecule in modern organic chemistry. Its unique combination of functional groups makes it an invaluable tool in peptide synthesis, drug discovery, and materials science. As research continues to uncover new applications and synthetic strategies involving this compound, its significance in both academic and industrial settings is expected to grow further.
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